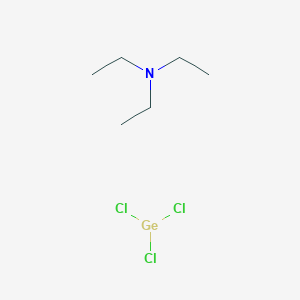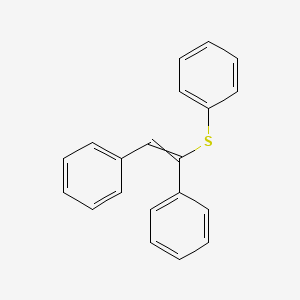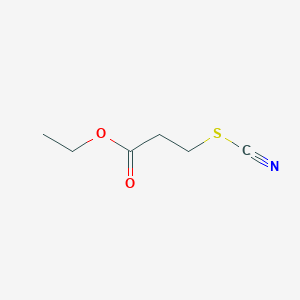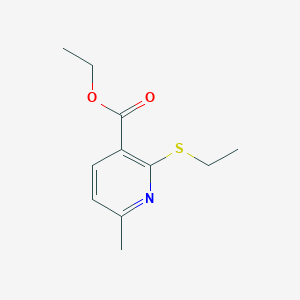
Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethylsulfanyl group attached to the pyridine ring, along with an ethyl ester group at the carboxylate position. The compound’s structure imparts unique chemical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate typically involves the reaction of 2-chloro-6-methylpyridine-3-carboxylate with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylsulfanyl group. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated pyridines.
Aplicaciones Científicas De Investigación
Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with enzymes or receptors, modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate can be compared with other pyridine derivatives, such as:
2-(Methylsulfanyl)pyridine-3-carboxylate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
6-Methylpyridine-3-carboxylate: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
Ethyl 2-(methylsulfanyl)-6-methylpyridine-3-carboxylate: Similar to the target compound but with a methylsulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
39745-25-0 |
|---|---|
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
ethyl 2-ethylsulfanyl-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-4-14-11(13)9-7-6-8(3)12-10(9)15-5-2/h6-7H,4-5H2,1-3H3 |
Clave InChI |
OATQMOWJMILQHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1)C)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


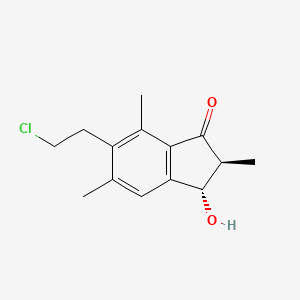
![1-Methylspiro[2.6]nonane](/img/structure/B14668182.png)
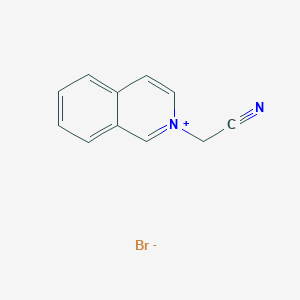
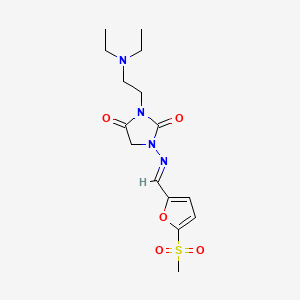

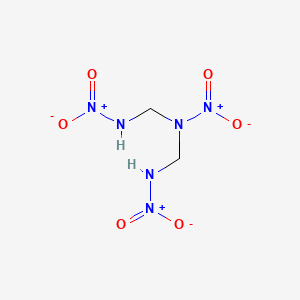
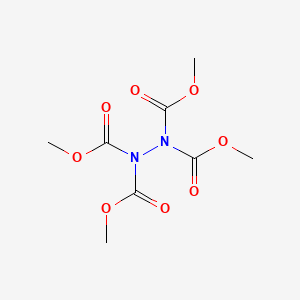
![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)

